4-methoxy-N-[2-[(5-nitropyridin-2-yl)amino]ethyl]benzamide
Overview
Description
4-methoxy-N-[2-[(5-nitropyridin-2-yl)amino]ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a nitropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-[(5-nitropyridin-2-yl)amino]ethyl]benzamide typically involves multiple steps, starting with the preparation of the nitropyridine derivative. One common method involves the nitration of pyridine using N₂O₅ in an organic solvent to form the N-nitropyridinium ion, which is then reacted with SO₂/HSO₃⁻ in water to yield 3-nitropyridine . This intermediate can be further functionalized to introduce the aminoethyl group and subsequently coupled with 4-methoxybenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[2-[(5-nitropyridin-2-yl)amino]ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Coupling Reactions: The aminoethyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or other strong bases can facilitate nucleophilic substitution.
Coupling: Reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are often used in coupling reactions.
Major Products
Reduction: Conversion to the corresponding amine.
Substitution: Formation of various substituted benzamides.
Coupling: Formation of more complex amide or peptide derivatives.
Scientific Research Applications
4-methoxy-N-[2-[(5-nitropyridin-2-yl)amino]ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-[(5-nitropyridin-2-yl)amino]ethyl]benzamide involves its interaction with specific molecular targets. The nitropyridine moiety can participate in electron transfer reactions, while the benzamide core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(5-nitropyridin-2-yl)benzamide: A structurally similar compound with a different substitution pattern.
N-(4-methoxyphenyl)-5-nitropyridin-2-amine: Another related compound with potential biological activity.
Uniqueness
4-methoxy-N-[2-[(5-nitropyridin-2-yl)amino]ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group, nitropyridine moiety, and aminoethyl linkage makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-methoxy-N-[2-[(5-nitropyridin-2-yl)amino]ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-23-13-5-2-11(3-6-13)15(20)17-9-8-16-14-7-4-12(10-18-14)19(21)22/h2-7,10H,8-9H2,1H3,(H,16,18)(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAXNWYIUCZZCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCNC2=NC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801325598 | |
Record name | 4-methoxy-N-[2-[(5-nitropyridin-2-yl)amino]ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801325598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49667101 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
428834-70-2 | |
Record name | 4-methoxy-N-[2-[(5-nitropyridin-2-yl)amino]ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801325598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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